9-(4-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
説明
This tricyclic purinedione derivative features a pyrimido[2,1-f]purine core with a 4-methoxyphenyl group at position 9, methyl groups at positions 1 and 7, and a phenethyl substituent at position 3 (Figure 1). The compound’s structural complexity arises from its fused heterocyclic system, which is modified to optimize receptor interactions and metabolic stability.
特性
IUPAC Name |
9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-17-15-29(19-9-11-20(33-3)12-10-19)24-26-22-21(30(24)16-17)23(31)28(25(32)27(22)2)14-13-18-7-5-4-6-8-18/h4-12,17H,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXXNBNMMSTRRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 9-(4-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex heterocyclic structure that belongs to the class of purine derivatives. These derivatives are known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 445.52 g/mol. The structure includes a purine core with various substituents that contribute to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N5O3 |
| Molecular Weight | 445.52 g/mol |
| LogP | 3.6435 |
| Polar Surface Area | 65.44 Ų |
| Hydrogen Bond Acceptors | 8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes that are crucial in cellular processes. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation.
- Receptor Modulation : It may also interact with adenosine receptors, contributing to its pharmacological effects.
Anticancer Activity
Research indicates that purine derivatives like this compound exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. A study demonstrated that derivatives with similar structures effectively inhibited the proliferation of various cancer cell lines by targeting key regulatory pathways involved in cell division and survival.
Antimicrobial Activity
The compound has shown potential antimicrobial activity against several bacterial strains. In vitro studies suggest moderate to strong inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival.
Enzyme Inhibition
In addition to anticancer and antimicrobial effects, the compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's. A study reported IC50 values indicating strong inhibitory activity against urease, which could be beneficial in managing conditions like kidney stones or urinary infections.
Case Studies
- Anticancer Efficacy : A recent study assessed the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
- Antimicrobial Testing : In another study focusing on antimicrobial properties, the compound was tested against a panel of bacteria including Salmonella typhi and Bacillus subtilis. The findings revealed an MIC (Minimum Inhibitory Concentration) range from 32 to 128 µg/mL for these strains.
類似化合物との比較
Key Structural Features :
- Position 3 : Phenethyl group (arylalkyl chain) influences lipophilicity and receptor binding.
- Positions 1 and 7 : Methyl groups contribute to steric hindrance and metabolic stability.
Comparison with Structural Analogues
Modifications at Position 3 (Alkyl/Arylalkyl Chains)
The substituent at position 3 significantly impacts biological activity and physicochemical properties.
Insights :
- Phenethyl vs. Pentyl : The phenethyl group’s aromaticity may enhance binding to aromatic receptor pockets compared to linear alkyl chains.
- Propargyl vs.
Modifications at Position 9 (Aryl Groups)
The aryl group at position 9 modulates electronic and steric interactions.
Insights :
- Methoxyphenyl vs.
Core Scaffold Variations
Modifications to the tricyclic system alter ring strain and hydrogen-bonding capacity.
Insights :
- Pyrido vs. Pyrimido Cores : Pyrido derivatives exhibit fluorescence, enabling imaging applications, while pyrimido analogues are prioritized for enzyme inhibition .
Structure-Activity Relationship (SAR) Trends
Position 3 : Arylalkyl chains (e.g., phenethyl) improve receptor binding over linear alkyl groups due to aromatic interactions .
Position 9 : Electron-donating groups (e.g., methoxy) enhance CNS penetration, whereas halogenated groups favor MAO-B inhibition .
Core Rigidity: Pyrimido cores exhibit higher enzyme affinity than diazepino derivatives due to reduced conformational flexibility .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
